molecular formula C10H8N2O B1590352 1-phenyl-1H-pyrazole-3-carbaldehyde CAS No. 40261-59-4

1-phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1590352
CAS No.: 40261-59-4
M. Wt: 172.18 g/mol
InChI Key: FDKVVJDPHDRHQS-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and an aldehyde functional group. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

1-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound that primarily targets metal surfaces, particularly mild steel . The compound acts as a corrosion inhibitor, protecting the metal surface from degradation in aggressive acidic environments .

Mode of Action

The mode of action of this compound involves its interaction with the metal surface. The compound adsorbs onto the metal surface, forming a protective layer that inhibits corrosion . This adsorption obeys the Langmuir adsorption isotherm pattern .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the process of corrosion. Corrosion is an electrochemical process where metal is converted to its stable oxides . By adsorbing onto the metal surface, this compound disrupts this process, preventing the formation of these oxides and thus inhibiting corrosion .

Pharmacokinetics

While the term pharmacokinetics is typically used to describe the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of this compound, it refers to the compound’s behavior in an acidic environment. The compound’s protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .

Result of Action

The result of the action of this compound is the protection of the metal surface from corrosion. By forming a protective layer on the metal surface, the compound prevents the degradation of the metal, extending its lifespan and maintaining its structural integrity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and acid concentration. An increase in these factors decreases the compound’s protection efficiency . Therefore, the compound’s action, efficacy, and stability are highly dependent on the conditions of the environment in which it is used .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKVVJDPHDRHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540628
Record name 1-Phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40261-59-4
Record name 1-Phenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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